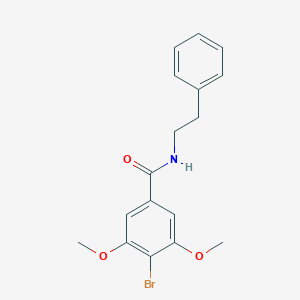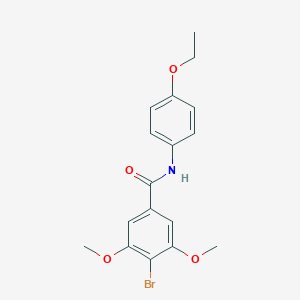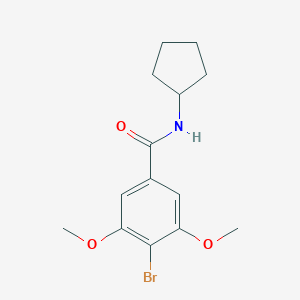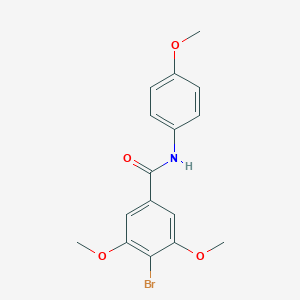
N-Phenyl-N-(beta-oxophenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-(beta-oxophenethyl)acetamide, commonly known as PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol. PPA is known for its potential therapeutic applications due to its unique structure and mechanism of action.
作用機序
PPA exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response. PPA has been shown to selectively inhibit HDAC6, which plays a critical role in regulating protein degradation and cell motility.
Biochemical and Physiological Effects:
PPA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and downregulating anti-apoptotic proteins. PPA has also been shown to reduce oxidative stress and inflammation in neurodegenerative disease models by upregulating antioxidant enzymes and inhibiting pro-inflammatory cytokines. Additionally, PPA has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
PPA has several advantages as a research tool, including its potent HDAC inhibitory activity, selectivity for HDAC6, and ability to cross the blood-brain barrier. However, PPA also has limitations, including its low aqueous solubility, potential toxicity at high doses, and lack of specificity for other HDAC isoforms.
将来の方向性
Future research on PPA should focus on its potential therapeutic applications in other diseases, including autoimmune disorders, inflammatory diseases, and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PPA's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel HDAC inhibitors based on the structure of PPA could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
PPA can be synthesized through a multistep reaction involving the condensation of benzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the N-phenylation of the intermediate product with phenylmagnesium bromide.
科学的研究の応用
PPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PPA exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. PPA has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress in Alzheimer's and Parkinson's disease models.
特性
製品名 |
N-Phenyl-N-(beta-oxophenethyl)acetamide |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
N-phenacyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(15-10-6-3-7-11-15)12-16(19)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChIキー |
KVOZUEGVIVYYBO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)

